molecular formula C19H19N3O B11117701 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B11117701
M. Wt: 305.4 g/mol
InChI Key: TUGJPBSNPZWSOS-UHFFFAOYSA-N
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Description

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzamide moiety attached to a pyrazole ring, which is further substituted with benzyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base, such as potassium carbonate, to form the benzyl-substituted pyrazole.

    Amidation: The final step involves the reaction of the benzyl-substituted pyrazole with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or pyrazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to affect the mTORC1 pathway, which is involved in cell growth and autophagy . The compound may also interact with other cellular proteins and enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison:

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide stands out due to its unique combination of a benzamide and pyrazole ring, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)benzamide

InChI

InChI=1S/C19H19N3O/c1-14-18(20-19(23)17-11-7-4-8-12-17)15(2)22(21-14)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3,(H,20,23)

InChI Key

TUGJPBSNPZWSOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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